![molecular formula C15H14N4O2S2 B7450180 1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7450180.png)
1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has gained interest due to its potential applications in the field of medicine and agriculture.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and pain, as well as a decrease in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea has anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its high yield synthesis method and its potential applications in the field of medicine and agriculture. However, the limitations of using this compound include the lack of understanding of its mechanism of action and its potential side effects.
Future Directions
Of research for 1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea include further studies on its mechanism of action, its potential side effects, and its applications in the field of medicine and agriculture. Additionally, research could be conducted to optimize the synthesis method for this compound and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea involves the reaction of furan-3-ylmethylamine with 5-thiophen-3-yl-1,3,4-thiadiazol-2-yl isocyanate in the presence of cyclopropyl isocyanate. This reaction results in the formation of the desired compound. The yield of this synthesis method is reported to be high, making it a suitable method for large-scale production of this compound.
Scientific Research Applications
1-Cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use as an anti-cancer agent. In addition to its medical applications, this compound has also been studied for its potential use as a pesticide due to its insecticidal properties.
properties
IUPAC Name |
1-cyclopropyl-1-(furan-3-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-15(19(12-1-2-12)7-10-3-5-21-8-10)16-14-18-17-13(23-14)11-4-6-22-9-11/h3-6,8-9,12H,1-2,7H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSMMDVBVKFSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=COC=C2)C(=O)NC3=NN=C(S3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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